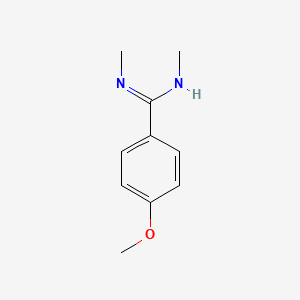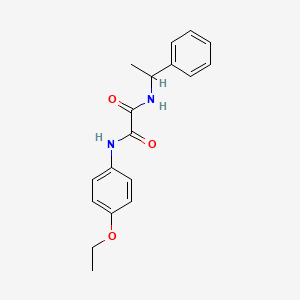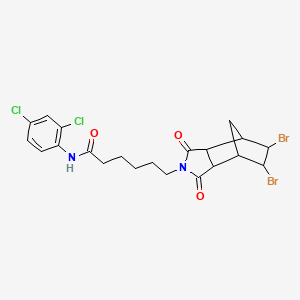![molecular formula C24H19ClN6 B12464432 N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)
N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, contributes to its diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzyl and chlorophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring, which is then fused with a pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N4-benzyl-N6-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-benzyl-N6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the benzyl and chlorophenyl groups enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C24H19ClN6 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
4-N-benzyl-6-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H19ClN6/c25-18-10-7-11-19(14-18)28-24-29-22(26-15-17-8-3-1-4-9-17)21-16-27-31(23(21)30-24)20-12-5-2-6-13-20/h1-14,16H,15H2,(H2,26,28,29,30) |
Clé InChI |
HISSSPZATUOERE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC(=N2)NC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)



![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)


![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)


![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)
![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)

